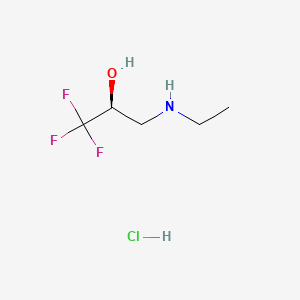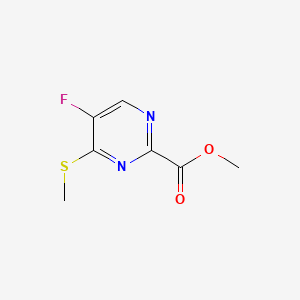
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO4 It is a derivative of boronic acid, featuring a cyclohexene ring substituted with a methoxycarbonyl group and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid typically involves the hydroboration of a suitable cyclohexene derivative. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include:
Hydroboration: Using diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex at low temperatures.
Oxidation: Using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes or borohydrides.
Substitution: Reactions with halides or other electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or borohydrides.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters or boronates, which facilitate the transfer of boron atoms to other molecules. In biological systems, the compound may interact with cellular components, delivering boron atoms to specific targets for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-1-cyclohexen-1-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.
Phenylboronic acid: Contains a phenyl group instead of a cyclohexene ring.
Vinylboronic acid: Features a vinyl group instead of a cyclohexene ring.
Propiedades
Fórmula molecular |
C8H13BO4 |
|---|---|
Peso molecular |
184.00 g/mol |
Nombre IUPAC |
(4-methoxycarbonylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C8H13BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h4,6,11-12H,2-3,5H2,1H3 |
Clave InChI |
UKECTVCJLADUJD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CCC(CC1)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




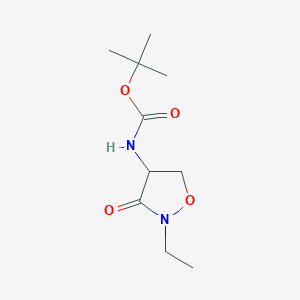
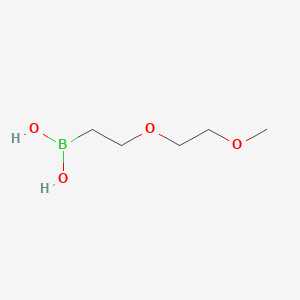
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)

![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
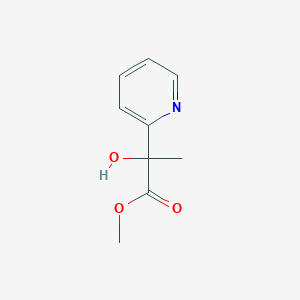

![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
